molecular formula C6H8Cl2N2 B2946201 3-(Chloromethyl)-6-methylpyridazine hydrochloride CAS No. 1956365-18-6

3-(Chloromethyl)-6-methylpyridazine hydrochloride

Cat. No.: B2946201
CAS No.: 1956365-18-6
M. Wt: 179.04
InChI Key: BIPZUYQQFOROMD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methylpyridazine hydrochloride is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group at position 3 and a methyl group at position 6 makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methylpyridazine hydrochloride typically involves the chloromethylation of 6-methylpyridazine. One common method includes the reaction of 6-methylpyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The final product is typically purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methylpyridazine hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

    Oxidation: The methyl group at position 6 can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid, are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of primary amines and alcohols.

Scientific Research Applications

3-(Chloromethyl)-6-methylpyridazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methylpyridazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The methyl group at position 6 may also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the methyl group at position 6.

    6-Methylpyridazine: Lacks the chloromethyl group at position 3.

    3-(Chloromethyl)-5-methylpyridazine hydrochloride: Similar structure but with the methyl group at position 5 instead of 6.

Uniqueness

3-(Chloromethyl)-6-methylpyridazine hydrochloride is unique due to the specific positioning of the chloromethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(chloromethyl)-6-methylpyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPZUYQQFOROMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956365-18-6
Record name 3-(chloromethyl)-6-methylpyridazine hydrochloride
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